molecular formula C17H29N3O B2813040 N-(1-cyanocycloheptyl)-2-(3,5-dimethylpiperidin-1-yl)acetamide CAS No. 1050553-14-4

N-(1-cyanocycloheptyl)-2-(3,5-dimethylpiperidin-1-yl)acetamide

Cat. No.: B2813040
CAS No.: 1050553-14-4
M. Wt: 291.439
InChI Key: HRJWPBSNQMZIQH-UHFFFAOYSA-N
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Description

N-(1-cyanocycloheptyl)-2-(3,5-dimethylpiperidin-1-yl)acetamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a cyanocycloheptyl group and a dimethylpiperidinyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanocycloheptyl)-2-(3,5-dimethylpiperidin-1-yl)acetamide typically involves the following steps:

    Formation of the Cyanocycloheptyl Intermediate: This step involves the reaction of cycloheptanone with a cyanide source (such as sodium cyanide) under basic conditions to form the cyanocycloheptyl intermediate.

    Formation of the Dimethylpiperidinyl Intermediate: This step involves the alkylation of piperidine with methyl iodide to form 3,5-dimethylpiperidine.

    Coupling Reaction: The final step involves the coupling of the cyanocycloheptyl intermediate with the dimethylpiperidinyl intermediate in the presence of an acylating agent (such as acetyl chloride) to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyanocycloheptyl)-2-(3,5-dimethylpiperidin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen or the cyanide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted amides or nitriles.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1-cyanocycloheptyl)-2-(3,5-dimethylpiperidin-1-yl)acetamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-cyanocyclohexyl)-2-(3,5-dimethylpiperidin-1-yl)acetamide
  • N-(1-cyanocyclooctyl)-2-(3,5-dimethylpiperidin-1-yl)acetamide
  • N-(1-cyanocyclopentyl)-2-(3,5-dimethylpiperidin-1-yl)acetamide

Uniqueness

N-(1-cyanocycloheptyl)-2-(3,5-dimethylpiperidin-1-yl)acetamide is unique due to its specific ring size and substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. These differences can affect its reactivity, stability, and interaction with biological targets.

Properties

IUPAC Name

N-(1-cyanocycloheptyl)-2-(3,5-dimethylpiperidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29N3O/c1-14-9-15(2)11-20(10-14)12-16(21)19-17(13-18)7-5-3-4-6-8-17/h14-15H,3-12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRJWPBSNQMZIQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)CC(=O)NC2(CCCCCC2)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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